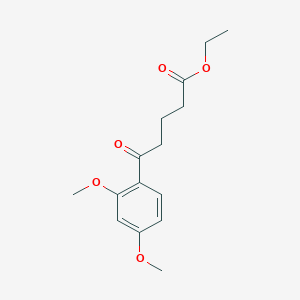

Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate

Description

Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate (CAS: 898758-15-1) is a β-keto ester derivative featuring a 2,4-dimethoxyphenyl substituent. This compound is synthesized via esterification or cyclocondensation reactions involving ethyl aroylacetates, as demonstrated in studies of structurally related compounds . Its applications span synthetic intermediates for heterocycles (e.g., triazoles, oxazolidinediones) and bioactive molecules, including vasodilators . The 2,4-dimethoxy substitution pattern confers unique electronic and steric properties, influencing reactivity and stability compared to analogs with alternative substituents.

Properties

IUPAC Name |

ethyl 5-(2,4-dimethoxyphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-4-20-15(17)7-5-6-13(16)12-9-8-11(18-2)10-14(12)19-3/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGPFNGWOWISSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645812 | |

| Record name | Ethyl 5-(2,4-dimethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-15-1 | |

| Record name | Ethyl 5-(2,4-dimethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate can be synthesized through a multi-step process. One common method involves the esterification of 5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another synthetic route involves the use of 2,4-dimethoxybenzaldehyde as a starting material. This compound undergoes a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to further reaction steps, including oxidation and esterification, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields 5-(2,4-dimethoxyphenyl)-5-oxovaleric acid and ethanol. This reaction is reversible and typically requires heating with mineral acids like HCl or H₂SO₄.

-

Basic Hydrolysis (Saponification) : Produces the sodium or potassium salt of the carboxylic acid, which can be acidified to isolate the free acid. NaOH or KOH in aqueous ethanol is commonly used.

Mechanistic Insight :

Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the ester bond. The methoxy groups on the phenyl ring stabilize intermediates through electron-donating effects .

Reduction Reactions

The ketone functional group is susceptible to reduction:

-

Catalytic Hydrogenation : Using H₂ and catalysts like Pd/C or Raney Ni reduces the ketone to a secondary alcohol, yielding ethyl 5-(2,4-dimethoxyphenyl)-5-hydroxypentanoate.

-

Metal Hydride Reduction : NaBH₄ or LiAlH₄ selectively reduces the ketone without affecting the ester group under controlled conditions.

Side Reactions :

Over-reduction of the aromatic ring is avoided by selecting mild conditions and catalysts .

Nucleophilic Substitution at Methoxy Groups

The electron-rich 2,4-dimethoxyphenyl group facilitates electrophilic aromatic substitution (EAS):

-

Demethylation : Strong acids (e.g., HBr in acetic acid) or Lewis acids (e.g., BBr₃) cleave methoxy groups to hydroxyls, forming dihydroxy derivatives .

-

Nitration/Sulfonation : HNO₃ or H₂SO₄ introduces nitro or sulfonyl groups at activated positions (ortho/para to methoxy groups) .

Regioselectivity :

The 2,4-dimethoxy substitution pattern directs incoming electrophiles to the 5-position of the aromatic ring .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed reactions:

-

Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂) enable coupling with amines, replacing methoxy groups with amino groups .

-

Suzuki-Miyaura Coupling : The aryl bromide derivative (if synthesized) reacts with boronic acids to form biaryl structures .

Conditions :

Reactions require anhydrous solvents (e.g., DMA), ligands (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine), and bases (e.g., NaI) .

Oxidation Reactions

Controlled oxidation modifies the valerate chain:

-

Ketone Oxidation : Strong oxidants like KMnO₄ or CrO₃ convert the ketone to a carboxylic acid, yielding ethyl 5-(2,4-dimethoxyphenyl)-5-carboxypentanoate.

-

Side-Chain Functionalization : Ozonolysis or epoxidation targets the alkoxy chain for further derivatization.

Stability and Reactivity Trends

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations that can lead to the development of novel compounds.

- Catalytic Reactions : The compound can be utilized in catalytic protocols for synthesizing other organic compounds. Its ability to participate in reactions such as Michael additions or aldol condensations makes it valuable in synthetic organic chemistry.

Biology

-

Biological Activity : Research indicates that this compound exhibits significant biological activities:

- Antioxidant Properties : The compound has been shown to possess antioxidant effects, which are crucial for protecting cells from oxidative stress.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Enzyme Modulation : Studies have indicated that it could influence enzyme-catalyzed reactions, impacting metabolic pathways.

-

Therapeutic Potential : Given its biological activities, this compound is being investigated for potential therapeutic applications, including:

- Antimicrobial Activity : Its structure may confer activity against various pathogens.

- Wound Healing : Related compounds have shown enhanced wound healing capabilities due to their antioxidant and anti-inflammatory properties.

Recent studies have provided insights into the specific applications and effects of this compound:

- Antioxidant Effects : A study demonstrated that compounds similar to this exhibited significant up-regulation of antioxidant enzymes while down-regulating markers of oxidative stress. This suggests a potential therapeutic role in oxidative stress-related conditions.

- Wound Healing Potential : Research on related compounds indicated enhanced wound healing capabilities attributed to their antioxidant and anti-inflammatory properties. Such findings point towards possible applications in dermatological formulations.

- Enzyme Interaction Studies : Molecular docking studies have indicated stable binding interactions between related compounds and key enzymes involved in metabolic pathways, suggesting that this compound may interact similarly with relevant biological targets.

Mechanism of Action

The mechanism by which ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, the compound may act as an inhibitor of specific enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below summarizes key analogs and their properties:

Key Trends:

- Substituent Position : The 2,4-dimethoxy configuration balances electronic donation (activating) and steric accessibility, enabling efficient cyclocondensation to heterocycles . In contrast, 3,4-dimethoxy analogs exhibit higher polarity but reduced synthetic utility due to competing side reactions .

- Electron-Donating vs. Withdrawing Groups : Methoxy groups stabilize intermediates via resonance, whereas fluorine or chlorine substituents increase electrophilicity, accelerating nucleophilic attacks at the β-keto position .

- Steric Effects : 2,6-Dimethoxy substitution introduces steric hindrance, lowering yields in reactions requiring planar transition states (e.g., triazole formation) .

Biological Activity

Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C₁₅H₁₈O₅

- Molecular Weight: Approximately 278.30 g/mol

The compound features a phenolic structure with two methoxy groups at the 2 and 4 positions, contributing to its reactivity and biological activity.

This compound primarily exerts its biological effects through interactions with specific enzymes and receptors. The presence of the methoxy groups enhances its ability to engage in hydrogen bonding and π-π stacking interactions, which can modulate various biochemical pathways:

- Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, disrupting normal enzymatic functions. This can lead to altered signal transduction pathways and metabolic processes.

- Protein-Ligand Interactions: It has been utilized in studies examining the binding affinities of ligands to proteins, which is crucial for drug development.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential effectiveness comparable to standard antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or function.

Cytotoxicity Studies

Cytotoxicity assays indicate that this compound may exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

Case Studies and Research Findings

-

Study on Enzyme Inhibition:

A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. The compound was shown to have an IC50 value in the low micromolar range against target enzymes, indicating potent inhibitory effects. -

Antimicrobial Efficacy:

In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited a minimum inhibitory concentration (MIC) of approximately 32 µg/mL, suggesting moderate antibacterial activity compared to standard antibiotics. -

Cytotoxicity Profile:

A cytotoxicity assay using human cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner with an IC50 value of around 25 µM, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate | Structure | Moderate antimicrobial activity |

| Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate | Structure | Potential antimalarial properties |

| Ethyl 5-(2-methoxyphenyl)-5-oxovalerate | Structure | Cytotoxic effects on cancer cells |

Q & A

Q. What synthetic methodologies are established for Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate?

The compound is synthesized via condensation of ethyl aroylacetates with substituted aryl groups. Ethyl aroylacetates with methoxyphenyl substituents (e.g., 2,4-dimethoxyphenyl) are either commercially available or prepared using known protocols, such as esterification of triazole-thiol intermediates. Structural confirmation involves elemental analysis, IR spectroscopy (to identify carbonyl and methoxy groups), and ¹H NMR (to resolve proton environments in the aromatic and aliphatic regions) .

Q. What spectroscopic techniques confirm the structure of this compound?

Key techniques include:

- IR spectroscopy : Detects functional groups (e.g., ester C=O stretch at ~1730 cm⁻¹, ketone C=O at ~1680 cm⁻¹).

- ¹H NMR : Assigns protons in the dimethoxyphenyl ring (δ 3.8–4.0 ppm for methoxy groups) and the valerate chain (multiplet signals for methylene groups).

- Elemental analysis : Validates empirical formula consistency .

Q. What are the key applications of this compound in medicinal chemistry?

It serves as a precursor for synthesizing triazole and oxazolidinedione derivatives with potential bioactivity. For example, 5-(2,4-dimethoxyphenyl)-1,2,4-triazole-3-thione derivatives are screened for antioxidant properties and acute toxicity using computational tools like GUSAR-online .

Advanced Research Questions

Q. How can researchers address low yields in synthesizing derivatives of this compound?

Low yields in oxazolidinedione formation (e.g., 41–74% yields in phenylurea reactions) may stem from steric hindrance or unstable intermediates. Optimization strategies include:

- Using propargylation or alternative nucleophiles to bypass unstable intermediates .

- Adjusting reaction temperatures or catalysts (e.g., Lewis acids) to enhance regioselectivity .

Q. How do computational methods aid in predicting the toxicity of derivatives?

Tools like GUSAR-online predict acute toxicity by correlating structural descriptors (e.g., atomic electronegativities, topological indices) with known toxicophores. For example, derivatives with electron-withdrawing groups on the triazole ring showed higher predicted toxicity, guiding exclusion from pharmacological screens .

Q. What contradictions arise in characterizing this compound using different analytical methods?

Discrepancies may occur between spectral data and elemental analysis due to impurities or polymorphic forms. Resolution strategies include:

- Cross-validating with X-ray crystallography (e.g., CCDC 1901024 for related structures) to confirm bond lengths/angles .

- Employing mass spectrometry to verify molecular ion peaks and fragmentation patterns .

Q. How does the electronic environment of the dimethoxyphenyl group influence reactivity?

The electron-donating methoxy groups increase electron density on the aromatic ring, directing electrophilic substitution to the para position. DFT studies (e.g., HOMO-LUMO analysis) quantify charge distribution, showing enhanced nucleophilicity at the carbonyl carbon, which affects condensation reactions with amines or hydrazines .

Data Contradiction Analysis

Q. How to resolve conflicting data on the stability of intermediates in synthesis?

- Example : Dialuric acid intermediates (e.g., 5-(2,4-dimethoxyphenyl)dialuric acid) were found stable under certain conditions but unstable in others. Systematic kinetic studies under varying pH and temperature can identify degradation pathways .

Methodological Recommendations

- For reproducibility : Document crystal structure parameters (e.g., CCDC codes) and solvent effects, as polar aprotic solvents like DMF often improve yields in esterification .

- For computational modeling : Combine DFT with molecular docking to predict bioactivity, leveraging software like Gaussian and AutoDock .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.